QWF Peptide

Descripción general

Descripción

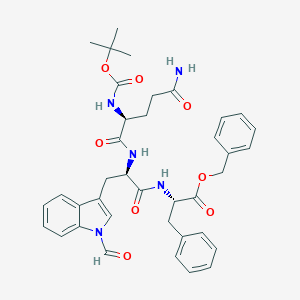

QWF es un compuesto tripéptido conocido por su potente actividad inhibitoria contra el receptor de neuroquinina-1 (receptor NK-1) y el receptor acoplado a proteína G relacionado con Mas X2 (MRGPRX2). Se compone de residuos de glutaminil, D-triptófano y fenilalanina. QWF ha sido ampliamente estudiado por su papel como antagonista de la sustancia P, lo que lo hace valioso en diversas aplicaciones de investigación bioquímica y farmacológica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: QWF se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos específicos incluyen:

Acoplamiento: Los aminoácidos se acoplan utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido final se escinde de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: La producción industrial de QWF sigue principios similares a la síntesis de laboratorio pero a mayor escala. Se emplean sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El proceso se optimiza para la escalabilidad, la rentabilidad y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones: QWF se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: QWF puede oxidarse para formar enlaces disulfuro, que son cruciales para su estabilidad estructural.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, alterando la conformación del péptido.

Sustitución: QWF puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno (H₂O₂) o yodo (I₂) en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Diversos nucleófilos en condiciones básicas.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen péptidos modificados con grupos funcionales o conformaciones alteradas, lo que puede afectar su actividad biológica .

Aplicaciones Científicas De Investigación

QWF tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la inhibición del receptor de neuroquinina-1 y del receptor acoplado a proteína G relacionado con Mas X2, que están implicados en las respuestas de dolor e inflamación.

Medicina: Se explora su posible aplicación terapéutica en el tratamiento de afecciones como el dolor crónico, el asma y las reacciones alérgicas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

QWF ejerce sus efectos uniéndose e inhibiendo el receptor de neuroquinina-1 y el receptor acoplado a proteína G relacionado con Mas X2. Esta inhibición evita la unión de la sustancia P, un neuropéptido implicado en la transmisión del dolor y las respuestas inflamatorias. Al bloquear estos receptores, QWF reduce la activación de las vías de señalización descendentes, lo que lleva a una disminución de la degranulación de los mastocitos y una reducción de las respuestas inflamatorias .

Compuestos similares:

Antagonistas de la sustancia P: Compuestos como aprepitant y fosaprepitant también inhiben el receptor de neuroquinina-1, pero difieren en su estructura química y farmacocinética.

Antagonistas del receptor acoplado a proteína G relacionado con Mas X2: Compuestos como JNJ-7777120 y QWF comparten una actividad inhibitoria similar, pero varían en su especificidad y potencia.

Singularidad de QWF: QWF es único debido a su doble actividad inhibitoria contra el receptor de neuroquinina-1 y el receptor acoplado a proteína G relacionado con Mas X2. Esta acción dual lo convierte en una herramienta valiosa para estudiar las complejas interacciones entre estos receptores y sus ligandos, así como para desarrollar nuevas estrategias terapéuticas para afecciones que implican estas vías .

Comparación Con Compuestos Similares

Substance P Antagonists: Compounds such as aprepitant and fosaprepitant also inhibit the neurokinin-1 receptor but differ in their chemical structure and pharmacokinetics.

Mas-related G Protein-Coupled Receptor X2 Antagonists: Compounds like JNJ-7777120 and QWF share similar inhibitory activity but vary in their specificity and potency.

Uniqueness of QWF: QWF is unique due to its dual inhibitory activity against both neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. This dual action makes it a valuable tool in studying the complex interactions between these receptors and their ligands, as well as in developing new therapeutic strategies for conditions involving these pathways .

Propiedades

IUPAC Name |

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZOHFAASQHWER-YPKYBTACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155075 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126088-82-2 | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126088822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-(N(alpha)-(N(alpha)-(tert-Butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[5.1.0.02,4.03,5.06,8]octane-3-carboxamide](/img/structure/B159960.png)

![N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B159969.png)

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)

![2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane](/img/structure/B159985.png)